molecular formula C22H26Cl2N6O2 B12719532 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (+-)- CAS No. 110622-77-0

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (+-)-

Cat. No.: B12719532
CAS No.: 110622-77-0
M. Wt: 477.4 g/mol
InChI Key: AITXVMMALUPJDA-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of various substituents through reactions such as alkylation, amination, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenine: A purine base found in DNA and RNA.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- is unique due to its specific substituents and potential biological activity. Its structure allows for specific interactions with molecular targets, distinguishing it from other purine derivatives.

Properties

CAS No.

110622-77-0

Molecular Formula

C22H26Cl2N6O2

Molecular Weight

477.4 g/mol

IUPAC Name

1,3-dimethyl-7-[3-[[phenyl(pyridin-3-yl)methyl]amino]propyl]purine-2,6-dione;dihydrochloride

InChI

InChI=1S/C22H24N6O2.2ClH/c1-26-20-19(21(29)27(2)22(26)30)28(15-25-20)13-7-12-24-18(16-8-4-3-5-9-16)17-10-6-11-23-14-17;;/h3-6,8-11,14-15,18,24H,7,12-13H2,1-2H3;2*1H

InChI Key

AITXVMMALUPJDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(C3=CC=CC=C3)C4=CN=CC=C4.Cl.Cl

Origin of Product

United States

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